1,4-Ditetradecylpiperazine
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Overview
Description
1,4-Ditetradecylpiperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The compound this compound is distinguished by the presence of two tetradecyl (C14H29) chains attached to the nitrogen atoms in the piperazine ring. This structure imparts unique physical and chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Ditetradecylpiperazine can be synthesized through several methods, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi Reaction: A multicomponent reaction involving an amine, an isocyanide, a carboxylic acid, and an aldehyde or ketone to form the piperazine ring.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Traditional batch reactors are used for the stepwise addition of reagents and controlled reaction conditions.
Flow Reactors: Continuous flow reactors offer advantages in terms of reaction control, scalability, and efficiency.
Chemical Reactions Analysis
1,4-Ditetradecylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted piperazines.
Scientific Research Applications
1,4-Ditetradecylpiperazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,4-Ditetradecylpiperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tetradecyl chains enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .
Molecular Targets and Pathways:
Receptors: Binding to G-protein coupled receptors (GPCRs) and ion channels.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
1,4-Ditetradecylpiperazine can be compared with other piperazine derivatives, such as:
1,4-Diethylpiperazine: A simpler derivative with shorter ethyl chains, used in the synthesis of pharmaceuticals.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic piperazine derivative with unique nucleophilic properties.
1,4-Disulfopiperazine-1,4-diium chloride: A dicationic ionic catalyst used in organic synthesis.
Uniqueness: this compound is unique due to its long tetradecyl chains, which impart distinct physical and chemical properties, such as increased lipophilicity and potential for membrane interactions. This makes it particularly valuable in applications requiring amphiphilic molecules .
Properties
CAS No. |
2915-93-7 |
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Molecular Formula |
C32H66N2 |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
1,4-di(tetradecyl)piperazine |
InChI |
InChI=1S/C32H66N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29-31-34(32-30-33)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI Key |
HXSBXHYOBDPSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1CCN(CC1)CCCCCCCCCCCCCC |
Origin of Product |
United States |
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